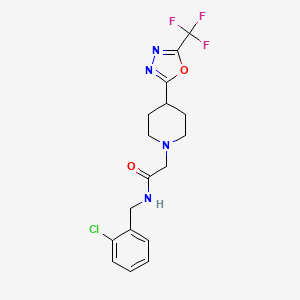

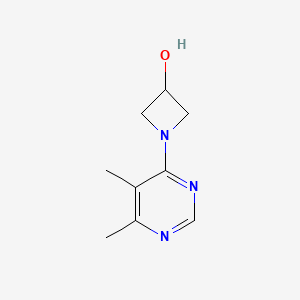

![molecular formula C26H16N4O6S3 B2738442 N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 394228-29-6](/img/structure/B2738442.png)

N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The crude product was purified by column chromatography using ethyl acetate-hexane as an eluent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and single crystal X-ray crystallography . For instance, the molecular geometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane has been reported .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine has a molecular weight of 234.27 and its empirical formula is C11H10N2O2S .Applications De Recherche Scientifique

Electrochromic Materials

The synthesis and electrochromic properties of novel copolymers containing carbazole and thiophene units have been explored, highlighting their potential in electrochromic devices. These materials, synthesized via Ullmann and Suzuki coupling reactions, exhibit significant spectroelectrochemical and electrochromic properties, including efficient switching abilities. This suggests potential applications of similar thiophene-based compounds in smart windows, displays, and other electrochromic technologies (Aydın & Kaya, 2013).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been constructed for environmental monitoring and remediation, showing high sensitivity and selectivity towards harmful substances like Hg(II), Cu(II), and Cr(VI). These MOFs also demonstrate capability in pesticide removal, indicating that similar compounds could be developed for environmental sensing and purification applications (Zhao et al., 2017).

Organic Solar Cells

The development of solution-processable, non-fullerene electron acceptors for bulk-heterojunction solar cells incorporates thiophene and dibenzosilole units, offering insights into the design of efficient solar harvesting materials. This research shows the potential of thiophene-based compounds in photovoltaic applications, demonstrating promising power conversion efficiencies (Patil et al., 2015).

Antitumor Agents

Novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities. These compounds have shown promising results against hepatocellular carcinoma cell lines, indicating potential applications of thiophene-based compounds in the development of antitumor medications (Gomha et al., 2016).

Organic Field-Effect Transistors and Photovoltaics

Thiophene-based copolymers have been designed and synthesized for use in organic field-effect transistors and solar cells, demonstrating the versatility of thiophene derivatives in electronic and optoelectronic applications. This suggests that N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide could potentially be utilized in similar advanced materials research (Qin et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N,5-N-bis[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N4O6S3/c31-23(29-25-27-15(9-37-25)13-1-3-17-19(7-13)35-11-33-17)21-5-6-22(39-21)24(32)30-26-28-16(10-38-26)14-2-4-18-20(8-14)36-12-34-18/h1-10H,11-12H2,(H,27,29,31)(H,28,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNXNLUGOCQIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)C(=O)NC5=NC(=CS5)C6=CC7=C(C=C6)OCO7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

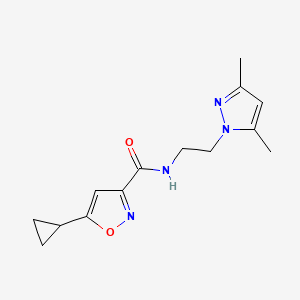

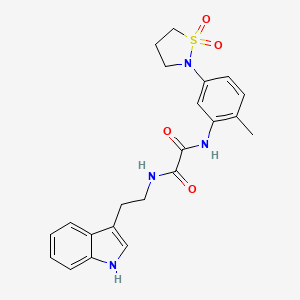

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2738360.png)

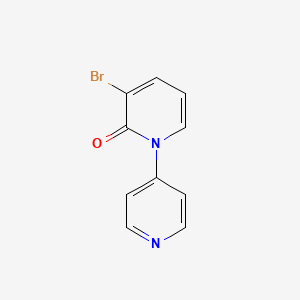

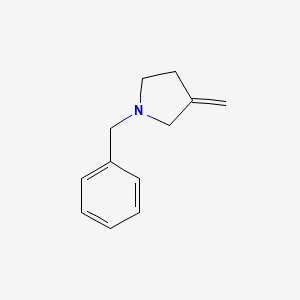

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2738363.png)

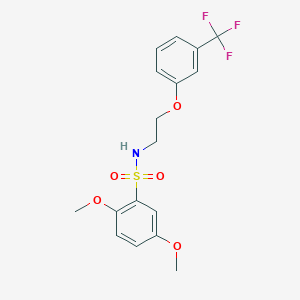

![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B2738374.png)

![7-(4-Chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2738378.png)

![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)